3-Phenylsalicylic acid

CAS No.: 304-06-3

Cat. No.: VC1589074

Molecular Formula: C13H10O3

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304-06-3 |

|---|---|

| Molecular Formula | C13H10O3 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 2-hydroxy-3-phenylbenzoic acid |

| Standard InChI | InChI=1S/C13H10O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H,(H,15,16) |

| Standard InChI Key | ZJWUEJOPKFYFQD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)O |

| Melting Point | 186.5 °C |

Introduction

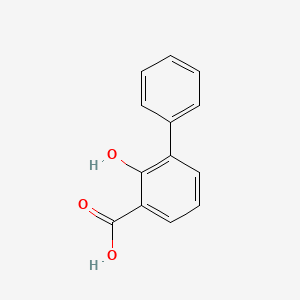

Chemical Identity and Structure

3-Phenylsalicylic acid (CAS: 304-06-3) belongs to the class of substituted salicylic acids. It is also known by several synonyms including 2-hydroxy-3-phenylbenzoic acid, 2-hydroxybiphenyl-3-carboxylic acid, and m-phenylsalicylic acid . The compound features a salicylic acid core with a phenyl substituent at the 3-position, creating a biphenyl-like structure with carboxylic acid and hydroxyl functionalities.

Nomenclature and Identification

The compound has several systematic and common names in chemical literature, reflecting its structural characteristics:

| Identifier Type | Information | Source |

|---|---|---|

| CAS Registry Number | 304-06-3 | |

| EINECS | 206-148-4 | |

| MDL Number | MFCD00020257 | |

| Reaxys Registry Number | 2693467 | |

| PubChem Substance ID | 87574470 | |

| RTECS Number | VO5600000 |

Physical and Chemical Properties

3-Phenylsalicylic acid presents as a white to light yellow crystalline solid or powder with distinct physical and chemical characteristics that determine its behavior in various applications.

Basic Physical Properties

The compound exhibits the following physical properties:

Chemical Properties and Behavior

The chemical behavior of 3-phenylsalicylic acid is influenced by its functional groups and molecular structure:

Synthesis and Production Methods

Laboratory Synthesis Routes

Several synthetic approaches can be employed to produce 3-phenylsalicylic acid:

-

Kolbe-Schmitt reaction: This involves the carboxylation of phenol derivatives followed by appropriate modifications to introduce the phenyl group at the 3-position.

-

Direct functionalization: Salicylic acid can be directly functionalized with phenylating agents such as phenylboronic acids or phenyl halides under transition metal catalysis.

-

Cross-coupling reactions: Various cross-coupling methodologies can be utilized to form the carbon-carbon bond between the salicylic acid core and the phenyl group.

Purification Methods

To obtain high-purity 3-phenylsalicylic acid for research or analytical purposes, the following purification protocol has been reported:

"Dissolve the acid in ca 1 equivalent of saturated aqueous Na₂CO₃, filter and precipitate it by adding 0.8 equivalents of M HCl. Crystallise it from ethylene dichloride (charcoal), and sublime it at 0.1mm."

This multi-step purification process ensures removal of impurities through selective solubility, crystallization, and sublimation techniques.

Biological Activity and Applications

Antimicrobial Properties

3-Phenylsalicylic acid has been investigated for its antimicrobial activity. According to available research, it demonstrates antibacterial properties, particularly against certain bacterial strains . The mechanism of action is thought to involve disruption of bacterial cell membranes, potentially due to the compound's structural features, including the lipophilic phenyl group and the acidic functionalities.

Research Applications

The compound serves various purposes in research settings:

-

Building block in organic synthesis: Its bifunctional nature allows for selective modifications to create more complex structures.

-

Medicinal chemistry research: As a structural analog of salicylic acid, it provides a platform for developing compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.

-

Enzyme inhibition studies: Related derivatives have shown activity against specific enzymes, suggesting potential biological targets for this class of compounds .

Toxicity Data

Limited toxicological data is available, but sources indicate:

"Poison by intraperitoneal route. When heated to decomposition it emits acrid smoke and irritating fume."

This suggests caution should be exercised when handling the compound, particularly when heating or processing it.

Specification Standards

Commercial samples typically specify the following quality parameters:

Related Compounds and Derivatives

Structurally Related Compounds

Several compounds are structurally related to 3-phenylsalicylic acid, with modifications that can alter their biological activity and physical properties:

-

5-Bromo-3-phenyl salicylic acid (CAS: 4906-68-7): This brominated derivative has shown activity as an inhibitor of aldo-keto reductase (AKR) enzymes, specifically AKR1C1, with a Ki value of 4 nM . It demonstrates greater selectivity over structurally similar isoforms, with Ki values of 1.97 μM for AKR1C2 and 21 μM for AKR1C3 .

-

3-Bromo-5-phenyl salicylic acid: Another brominated variant with potential biochemical activity.

-

Salicylic acid (2-hydroxybenzoic acid): The parent compound without the phenyl substituent, known for its anti-inflammatory and keratolytic properties.

Structure-Activity Relationships

Limited information is available from the provided sources, but the following observations are relevant:

-

The addition of a phenyl group to the salicylic acid structure appears to enhance antimicrobial activity compared to the parent compound .

-

In the case of brominated derivatives, specific substitution patterns can dramatically increase selectivity for certain enzymatic targets. For example, the additional phenyl group of 3-bromo-5-phenylsalicylic acid targets a nonconserved hydrophobic pocket in the active site of AKR1C1, resulting in 21-fold improved potency over structurally similar isoforms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume